ETHYL 5-METHOXY-3-{[3-METHYL-4-(3-METHYLPHENYL)PIPERAZINE-1-CARBOTHIOYL]AMINO}-1H-INDOLE-2-CARBOXYLATE
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Overview
Description
Ethyl 5-methoxy-3-({[3-methyl-4-(3-methylphenyl)piperazin-1-yl]carbonothioyl}amino)-1H-indole-2-carboxylate is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are significant due to their presence in various natural products and their wide range of biological activities
Preparation Methods
The synthesis of ETHYL 5-METHOXY-3-{[3-METHYL-4-(3-METHYLPHENYL)PIPERAZINE-1-CARBOTHIOYL]AMINO}-1H-INDOLE-2-CARBOXYLATE involves multiple stepsThe reaction conditions often involve the use of catalysts and specific solvents to ensure high yield and purity . Industrial production methods may involve optimization of these steps to scale up the process while maintaining efficiency and cost-effectiveness.
Chemical Reactions Analysis
Ethyl 5-methoxy-3-({[3-methyl-4-(3-methylphenyl)piperazin-1-yl]carbonothioyl}amino)-1H-indole-2-carboxylate undergoes various chemical reactions including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it is studied for its potential as a therapeutic agent due to its biological activity. In medicine, it may be explored for its potential use in drug development . Additionally, it has applications in the industry for the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of ETHYL 5-METHOXY-3-{[3-METHYL-4-(3-METHYLPHENYL)PIPERAZINE-1-CARBOTHIOYL]AMINO}-1H-INDOLE-2-CARBOXYLATE involves its interaction with specific molecular targets and pathways. The indole core is known to interact with various receptors and enzymes, leading to a range of biological effects . The piperazine moiety may enhance its binding affinity and specificity towards these targets, thereby modulating its activity.
Comparison with Similar Compounds
Ethyl 5-methoxy-3-({[3-methyl-4-(3-methylphenyl)piperazin-1-yl]carbonothioyl}amino)-1H-indole-2-carboxylate can be compared with other indole derivatives such as tryptophan, serotonin, and melatonin. These compounds share the indole core but differ in their substituents and biological activities . The unique combination of the piperazine moiety and the ester group in this compound may confer distinct properties and applications compared to other indole derivatives.
Properties
IUPAC Name |
ethyl 5-methoxy-3-[[3-methyl-4-(3-methylphenyl)piperazine-1-carbothioyl]amino]-1H-indole-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H30N4O3S/c1-5-32-24(30)23-22(20-14-19(31-4)9-10-21(20)26-23)27-25(33)28-11-12-29(17(3)15-28)18-8-6-7-16(2)13-18/h6-10,13-14,17,26H,5,11-12,15H2,1-4H3,(H,27,33) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FDBWWXYBQKGRAM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C2=C(N1)C=CC(=C2)OC)NC(=S)N3CCN(C(C3)C)C4=CC=CC(=C4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H30N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
466.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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